3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that contains iodine, trifluoromethyl, and carboxylic acid functional groups
Scientific Research Applications
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . They are known to interact with a variety of biological targets, influencing their function and leading to various therapeutic effects .
Mode of Action
Trifluoromethylpyridines are known for their unique physicochemical properties, which are thought to contribute to their biological activities . The presence of the fluorine atom and the unique characteristics of the pyridine moiety are believed to play a significant role in their interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridines are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Trifluoromethylpyridines are known to exert various biological effects, which are thought to be due to their interaction with different biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Future Directions
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Biochemical Analysis
Biochemical Properties
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, the compound can alter gene expression profiles by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, the compound may alter metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of environmentally benign solvents can be employed to scale up the production while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-bromo-2-nitropyridine
- 2,6-difluoropyridine
Uniqueness
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to other halogenated pyridines .
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3IN2O2/c10-9(11,12)3-1-14-7-6(4(13)2-15-7)5(3)8(16)17/h1-2H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWDEVCYKPVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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